molecular formula C11H9NO B1605559 1-phenyl-1H-pyrrole-2-carbaldehyde CAS No. 30186-39-1

1-phenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1605559
CAS No.: 30186-39-1
M. Wt: 171.19 g/mol
InChI Key: LXEQKKWJDGVPRW-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, general methods for the synthesis of pyrrole derivatives often involve reactions with sodium hydride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H . This indicates that the compound consists of a pyrrole ring attached to a phenyl group and a carbaldehyde group .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 171.2 . The compound’s InChI key is LXEQKKWJDGVPRW-UHFFFAOYSA-N .

Scientific Research Applications

Magnetic Materials

  • Application in Single-Molecule Magnets : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for paramagnetic transition metal ions to create a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in magnetic materials (Giannopoulos et al., 2014).

Biological Applications

  • Antimicrobial Activity : Schiff bases of chitosan were synthesized using heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds showed antimicrobial activity against various bacteria and fungi, highlighting the potential of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives in creating antimicrobial agents (Hamed et al., 2020).

Fluorescent Materials

  • Synthesis of Fluorescent Compounds : 1-vinyl-1H-pyrrole-2-carbaldehydes were used to synthesize 1-vinylpyrrole-benzimidazole ensembles. These compounds are intensely fluorescent, especially in the blue region, indicating their potential use in creating fluorescent materials (Trofimov et al., 2009).

Pharmaceutical Research

  • Cancer Research : The Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles produced 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. These compounds showed broad-spectrum cytotoxicity against cancer cell lines, particularly MCF-7 breast cancer cells, indicating their potential in cancer research (Otaibi et al., 2014).

Synthesis of Complex Molecules

  • Synthesis of Tetrahydropyrrolo[1,2-a]pyrazines : 1-(2-haloethyl)pyrrole-2-carbaldehydes were reacted with chiral auxiliaries to produce tricyclic oxazolidines and subsequently, tetrahydropyrrolo[1,2-a]pyrazines. These reactions demonstrate the utility of this compound derivatives in the synthesis of complex organic molecules (Gualandi et al., 2011).

Electrochemical Applications

  • Electrochemically Active Compounds : 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole were synthesized using 1-phenyl-1H-pyrrole derivatives. These compounds showed electrochemical properties like reversible one-electron transfer processes, suggesting their application in electrochemical devices (Hildebrandt et al., 2011).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

While specific future directions for “1-Phenyl-1H-pyrrole-2-carbaldehyde” were not found in the search results, research into pyrrole derivatives is ongoing due to their potential applications in various fields .

Properties

IUPAC Name

1-phenylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQKKWJDGVPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359052
Record name 1-phenyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-39-1
Record name 1-Phenyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30186-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (0.7 mL, 7.68 mmol) was added slowly to ice-cold dimethylformamide (0.6 mL, 7.68 mmol). The mixture was warmed to room temperature and stirred for 15 min. A solution of 1-phenylpyrrole (1.0 g, 6.98 mmol) in ethylene dichloride (5 mL) was added and the reaction mixture heated at reflux for 1 h. The mixture was cooled to 10° C. and quenched into 10% sodium acetate solution (20 mL). The organic layer was separated and the aqueous phase was extracted with ether. The combined organic layers were washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated under in vacuo to give a crude residue. Purification by column chromatography over silica gel (60-120 mesh) using 2% ethyl acetate in petroleum ether as eluent gave 1-phenylpyrrole-2-carbaldehyde (700 mg, 59%) as a colourless oil.
Quantity
0.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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